molecular formula C14H12N2O3 B6388446 5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid CAS No. 1261991-14-3

5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid

Cat. No.: B6388446
CAS No.: 1261991-14-3
M. Wt: 256.26 g/mol
InChI Key: LJBILKFZJAXRDV-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid: is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid group at the 3-position, and a 3-acetylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-acetylphenylboronic acid.

    Suzuki Coupling Reaction: The 3-acetylphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-3-nitropyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 5-(3-acetylphenyl)-2-nitropyridine.

    Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding 5-(3-acetylphenyl)-2-aminopyridine.

    Carboxylation: Finally, the amino group is carboxylated using carbon dioxide under basic conditions to obtain the desired product, this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The carboxylic acid group can undergo condensation reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.

    Condensation: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used for amide formation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aminopyridine derivatives.

    Condensation: Amides or esters.

Scientific Research Applications

Chemistry:

In chemistry, 5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine:

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility allows for applications in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

    5-(3-Acetylphenyl)-2-aminopyridine: Lacks the carboxylic acid group.

    5-(3-Acetylphenyl)-3-carboxypyridine: Lacks the amino group.

    2-Aminopyridine-3-carboxylic acid: Lacks the 3-acetylphenyl group.

Uniqueness:

5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid is unique due to the presence of all three functional groups: the amino group, the carboxylic acid group, and the 3-acetylphenyl group. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-(3-acetylphenyl)-2-aminopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-8(17)9-3-2-4-10(5-9)11-6-12(14(18)19)13(15)16-7-11/h2-7H,1H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBILKFZJAXRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687379
Record name 5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-14-3
Record name 5-(3-Acetylphenyl)-2-aminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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